4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde
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Overview
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde typically involves the reaction of 4-isopropylbenzaldehyde with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid.
Reduction: 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound shares a similar trifluoromethyl group but differs in the presence of a pyridine ring instead of a benzaldehyde moiety.
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid: This is an oxidized derivative of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a benzaldehyde moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWPJILIJSVIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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